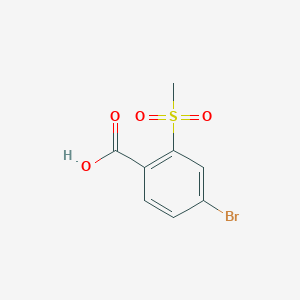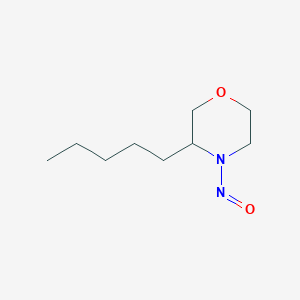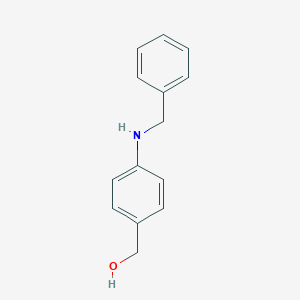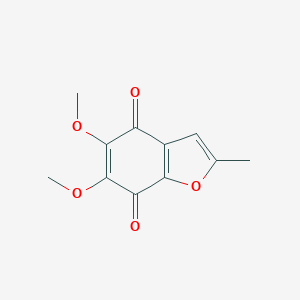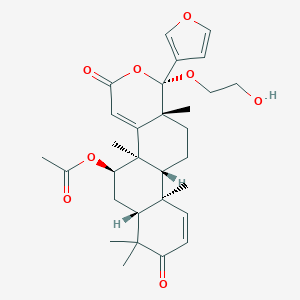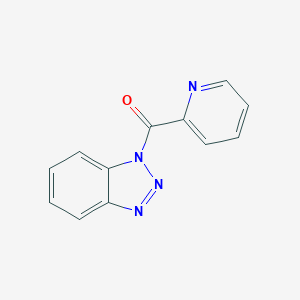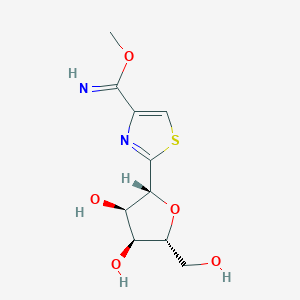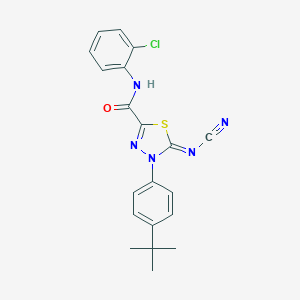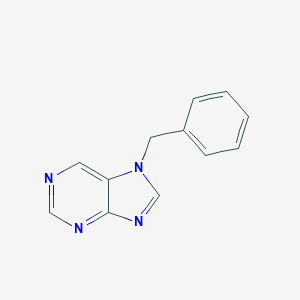![molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1](/img/structure/B116212.png)
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
概要
説明
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 144927-57-1 . It has a molecular weight of 225.63 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This is followed by the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to prepare 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol . This compound is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The InChI code is 1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) .Chemical Reactions Analysis
This compound is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the synthesis of Janus kinase (JAK) inhibitors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.63 g/mol . The InChI key is PCLIRPRTLSCXET-UHFFFAOYSA-N .科学的研究の応用
1. Synthesis of Janus Kinase (JAK) Inhibitors Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is used as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes . They have therapeutic applications in the treatment of cancer and inflammatory diseases .
Cancer Therapy
This compound serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Treatment of Inflammatory Skin Disorders
In addition to cancer therapy, the compound is also used in the development of innovative treatments for inflammatory skin disorders like atopic dermatitis .
Synthesis of Pharmaceutical Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Development of Commercially Available Drugs
This compound is the scaffold for many commercially available drugs . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad, including CP690550, CGP76030, and others .
Anticancer Research
A newly synthesized series of pyrrolo[2,3-D]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have shown promising in vitro anticancer activity . These compounds were tested against seven selected human cancer cell lines .
作用機序
Target of Action
Similar compounds have been found to inhibit multiple kinases .
Mode of Action
It’s worth noting that halogenated compounds like this one can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
They have been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
It’s known that the compound is stable at room temperature and should be stored in a refrigerator .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIRPRTLSCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441767 | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | |
CAS RN |
144927-57-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144927-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

